Cefatrizine

Vue d'ensemble

Description

La céfatrizine est un antibiotique céphalosporine de première génération, semi-synthétique et à large spectre. Elle est connue pour son activité antibactérienne et est utilisée pour traiter diverses infections bactériennes. La céfatrizine se lie et inactive les protéines de liaison à la pénicilline situées sur la membrane interne de la paroi cellulaire bactérienne, qui sont essentielles à la synthèse et au maintien de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Cefatrizine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of cephalosporin antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in the treatment of bacterial infections, particularly those caused by gram-positive cocci and certain gram-negative bacteria.

Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance

Mécanisme D'action

Target of Action

Cefatrizine is a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity . Its primary targets are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the final stage of the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Mode of Action

This compound acts by binding to and inactivating the PBPs . This inhibits the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . The disruption of the cell wall structure leads to osmotic instability and eventually, bacterial cell death .

Biochemical Pathways

It is known that the drug interferes with the synthesis of the bacterial cell wall, which is a crucial process for bacterial survival . This interference leads to the weakening of the cell wall and eventually, bacterial cell lysis .

Pharmacokinetics

Like other cephalosporins, it is expected to be primarily eliminated by the kidneys

Result of Action

The primary result of this compound’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis . This leads to the effective treatment of bacterial infections. It has also been found to be an inhibitor of eukaryotic elongation factor-2 kinase (eef2k), which is known to regulate apoptosis, autophagy, and er stress in many types of human cancers .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of dissolved organic matter and dissolved cations can inhibit the oxidation rate of this compound . Furthermore, factors such as higher MnO2 loading, lower initial cephalosporin concentration, and lower solution pH can promote the MnO2 oxidation rate of this compound . These factors can potentially influence the drug’s efficacy and stability in the environment.

Analyse Biochimique

Biochemical Properties

Cefatrizine interacts with various biomolecules in the body. It is known to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The interaction between this compound and PBPs inhibits the function of these enzymes, leading to the disruption of cell wall synthesis .

Cellular Effects

This compound’s primary effect on cells is the inhibition of cell wall synthesis in bacteria, leading to cell death . This effect is not limited to a specific type of cell but affects a broad spectrum of bacteria, making this compound a broad-spectrum antibiotic .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PBPs . By binding to these enzymes, this compound prevents them from performing their role in cell wall synthesis. This disruption in the construction of the bacterial cell wall leads to osmotic instability and eventually, cell death .

Metabolic Pathways

This compound’s metabolic pathways are not fully documented in the literature. Like other cephalosporins, it is expected to be primarily eliminated by the kidneys .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented in the literature. Like other cephalosporins, it is expected to be distributed throughout the body, including the penetration of tissues and body fluids .

Méthodes De Préparation

La préparation de la céfatrizine implique plusieurs voies de synthèse. Une méthode part de l'acide 7-tétrazolyl-amino-céphalosporanique comme matière première de départ. Le procédé comprend une protection par silylation avec du N,O-bis(triméthylsilyl)acétamide, suivie d'une réaction d'acylation avec les produits de réaction du sel de potassium de la D-(-)-p-hydroxyphénylglycine et du chloroformate d'éthyle. La solution réactionnelle est ensuite ajustée dans un solvant mixte de 1,2-propylène glycol et d'eau en utilisant de l'ammoniaque pour cristalliser le propylène glycolate de céfatrizine .

Analyse Des Réactions Chimiques

La céfatrizine subit diverses réactions chimiques, notamment :

Oxydation : La céfatrizine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure cyclique de la céphalosporine.

Substitution : Les réactions de substitution impliquent souvent le remplacement de groupes fonctionnels sur le cycle de la céphalosporine. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution

4. Applications de la recherche scientifique

La céfatrizine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude des antibiotiques céphalosporine.

Biologie : Étudiée pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Médecine : Employée dans le traitement des infections bactériennes, en particulier celles causées par des cocci gram-positifs et certaines bactéries gram-négatives.

Industrie : Utilisée dans le développement de nouveaux agents antibactériens et dans l'étude de la résistance aux médicaments

5. Mécanisme d'action

La céfatrizine exerce ses effets antibactériens en se liant et en inactivant les protéines de liaison à la pénicilline situées sur la membrane interne de la paroi cellulaire bactérienne. Ces protéines sont impliquées dans les étapes terminales de l'assemblage de la paroi cellulaire bactérienne et dans la reconfiguration de la paroi cellulaire pendant la croissance et la division. En inhibant ces protéines, la céfatrizine perturbe la synthèse et le maintien de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire .

Comparaison Avec Des Composés Similaires

La céfatrizine est comparée à d'autres céphalosporines telles que la céfalothine, la céphalexine et la céfamandole. Elle possède une excellente activité contre les cocci gram-positifs et est plus active que la céfalothine ou la céphalexine contre Escherichia coli, Klebsiella pneumoniae, Enterobacter, Citrobacter, Salmonella et Shigella. son activité globale est inférieure à celle de la céfoxitine contre les souches résistantes à la céfalothine .

Les composés similaires comprennent :

- Céfalothine

- Céphalexine

- Céfamandele

- Céfoxitine

La structure unique de la céfatrizine et son activité à large spectre en font un antibiotique précieux dans le traitement de diverses infections bactériennes.

Propriétés

IUPAC Name |

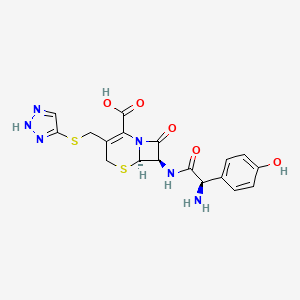

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022752 | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-14-6 | |

| Record name | Cefatrizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefatrizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefatrizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cefatrizine?

A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze this compound and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying this compound based on its unique chemical properties.

Q4: How is this compound distributed in the body?

A5: this compound exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].

Q5: How is this compound eliminated from the body?

A6: this compound is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].

Q6: How does renal impairment affect this compound pharmacokinetics?

A7: this compound elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].

Q7: What is the spectrum of activity of this compound?

A8: this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].

Q8: How does the activity of this compound compare to other cephalosporins?

A9: this compound demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].

Q9: Does this compound show activity against β-lactamase producing bacteria?

A10: While this compound is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].

Q10: Are there studies investigating the use of this compound in combination with a β-lactamase inhibitor like clavulanic acid?

A11: Yes, research has explored the in vitro activity of this compound combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.

Q11: What are the known mechanisms of resistance to this compound?

A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:

Q12: How stable is this compound in aqueous solutions?

A13: this compound tends to degrade in aqueous solutions, even at low temperatures [, ].

Q13: Are there strategies to improve the stability of this compound in solution?

A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize this compound in aqueous solutions []. Storing this compound solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve this compound potency for up to four weeks, even at room temperature [].

Q14: What is the significance of this compound propylene glycol?

A15: this compound propylene glycol is a formulation that enhances the stability and solubility of this compound [, ]. This formulation is particularly important for parenteral administration.

Q15: What analytical methods are commonly used to determine this compound concentrations?

A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying this compound concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in this compound propylene glycol formulations [].

Q16: Are there specific considerations for ensuring the quality and stability of this compound formulations?

A17: Given this compound's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of this compound quantification [, ].

Q17: What is the historical context of this compound development?

A19: this compound emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.